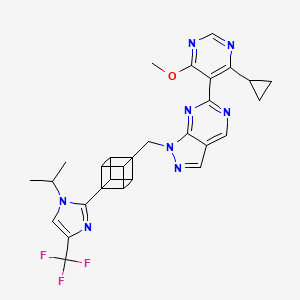![molecular formula C20H20FN3O3 B12377776 2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one](/img/structure/B12377776.png)
2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[2-(2-Fluoroéthoxy)éthoxy]phényl]-1,3,10-triazatricyclo[64104,13]tridéca-2,4,6,8(13)-tétraèn-9-one est un composé organique complexe avec une structure unique qui inclut un squelette triazatricyclo et des groupes fluoroéthoxy
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 2-[4-[2-(2-Fluoroéthoxy)éthoxy]phényl]-1,3,10-triazatricyclo[6.4.1.04,13]tridéca-2,4,6,8(13)-tétraèn-9-one implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Les étapes clés comprennent :
Formation du squelette triazatricyclo : Ceci peut être réalisé par une série de réactions de cyclisation impliquant des matières premières appropriées.
Introduction des groupes fluoroéthoxy : Cette étape implique la réaction du composé intermédiaire avec des réactifs fluoroéthoxy dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ce composé nécessiterait l’optimisation de la voie de synthèse pour garantir un rendement et une pureté élevés. Cela peut impliquer :
Augmentation de l’échelle des conditions réactionnelles : S’assurer que les réactions peuvent être effectuées à plus grande échelle sans compromettre l’efficacité.
Processus de purification : Utiliser des techniques telles que la cristallisation, la distillation et la chromatographie pour obtenir le composé pur.
Analyse Des Réactions Chimiques
Types de réactions
2-[4-[2-(2-Fluoroéthoxy)éthoxy]phényl]-1,3,10-triazatricyclo[6.4.1.04,13]tridéca-2,4,6,8(13)-tétraèn-9-one peut subir divers types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs pour obtenir des formes réduites du composé.
Substitution : Le composé peut subir des réactions de substitution où l’un de ses groupes fonctionnels est remplacé par un autre groupe.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le peroxyde d’hydrogène (H2O2).
Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium (NaBH4) et l’hydrure de lithium et d’aluminium (LiAlH4).
Substitution : Des réactifs tels que les halogènes (par exemple, le chlore, le brome) et les nucléophiles (par exemple, les amines, les thiols) sont couramment utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
2-[4-[2-(2-Fluoroéthoxy)éthoxy]phényl]-1,3,10-triazatricyclo[6.4.1.04,13]tridéca-2,4,6,8(13)-tétraèn-9-one a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme brique de construction pour la synthèse de molécules plus complexes.
Biologie : Investigated pour ses activités biologiques potentielles, telles que l’inhibition enzymatique ou la liaison aux récepteurs.
Médecine : Exploré pour ses effets thérapeutiques potentiels, notamment les propriétés anti-inflammatoires ou anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles que les polymères ou les revêtements.
Applications De Recherche Scientifique
2-[4-[2-(2-Fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
Le mécanisme d’action de 2-[4-[2-(2-Fluoroéthoxy)éthoxy]phényl]-1,3,10-triazatricyclo[6.4.1.04,13]tridéca-2,4,6,8(13)-tétraèn-9-one implique son interaction avec des cibles moléculaires spécifiques. Ceux-ci peuvent inclure :
Enzymes : Le composé peut inhiber ou activer certaines enzymes, affectant les voies biochimiques.
Récepteurs : Il peut se lier à des récepteurs spécifiques, modulant les voies de signalisation cellulaire.
Voies : Les effets du composé sur les cibles moléculaires peuvent entraîner des changements dans les processus cellulaires, tels que l’apoptose ou la prolifération cellulaire.
Comparaison Avec Des Composés Similaires
Composés similaires
2-[4-[2-(2-Fluoroéthoxy)éthoxy]phényl]-1,3,10-triazatricyclo[6.4.1.04,13]tridéca-2,4,6,8(13)-tétraèn-9-one : présente des similitudes avec d’autres composés triazatricyclo et dérivés fluoroéthoxy.
Unicité
Caractéristiques structurelles : La combinaison du squelette triazatricyclo et des groupes fluoroéthoxy rend ce composé unique.
Propriétés chimiques : Sa réactivité spécifique et son interaction avec les cibles moléculaires le distinguent des autres composés similaires.
Cet article détaillé fournit un aperçu complet de 2-[4-[2-(2-Fluoroéthoxy)éthoxy]phényl]-1,3,10-triazatricyclo[64104,13]tridéca-2,4,6,8(13)-tétraèn-9-one, couvrant ses méthodes de préparation, ses réactions chimiques, ses applications de recherche scientifique, son mécanisme d’action et sa comparaison avec des composés similaires
Propriétés
Formule moléculaire |
C20H20FN3O3 |
|---|---|
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
2-[4-[2-(2-fluoroethoxy)ethoxy]phenyl]-1,3,10-triazatricyclo[6.4.1.04,13]trideca-2,4,6,8(13)-tetraen-9-one |
InChI |
InChI=1S/C20H20FN3O3/c21-8-11-26-12-13-27-15-6-4-14(5-7-15)19-23-17-3-1-2-16-18(17)24(19)10-9-22-20(16)25/h1-7H,8-13H2,(H,22,25) |
Clé InChI |
SNXQBFWHLYJSJE-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C3=C(C=CC=C3N=C2C4=CC=C(C=C4)OCCOCCF)C(=O)N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


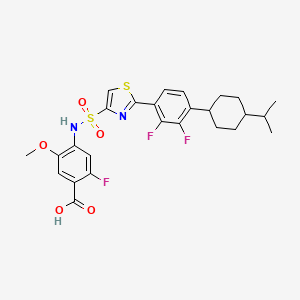

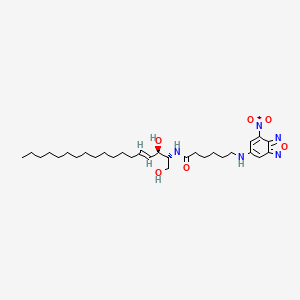
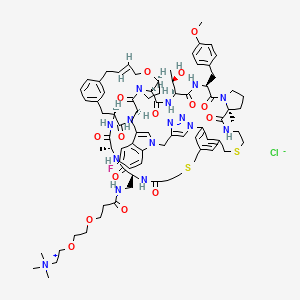
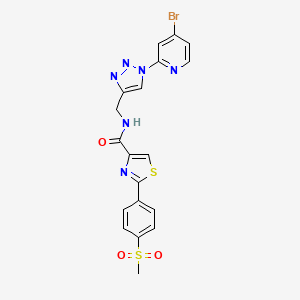
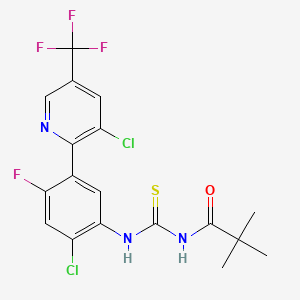
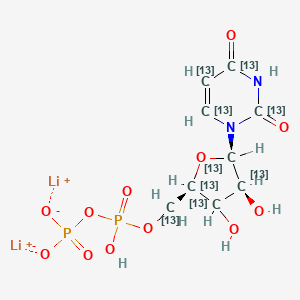

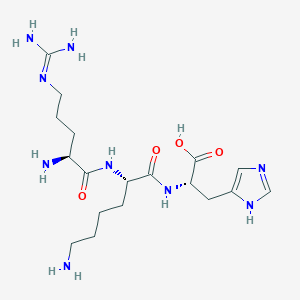
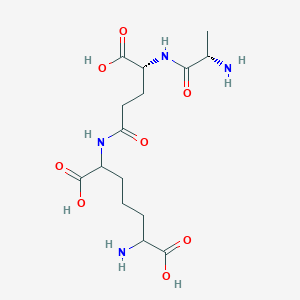
![tert-butyl 2-[(9S)-7-[4-(ethenylsulfonylamino)phenyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B12377748.png)
![sodium;[13-[2-carboxy-4-[2-[2-[2-[[(2R)-2,3-di(octadecanoyloxy)propoxy]-oxidophosphoryl]oxyethylcarbamoyloxy]ethoxy]ethylcarbamoyl]phenyl]-7,7,19,19,20-pentamethyl-17-(sulfomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12377749.png)

